molecular formula C21H19NO5S2 B281299 Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Cat. No. B281299
M. Wt: 429.5 g/mol
InChI Key: CULMPYASWKMZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as SMF-011, is a synthetic compound with potential therapeutic properties. It belongs to the class of naphthofuran carboxylates and has been studied extensively for its anti-inflammatory and anticancer activities.

Mechanism of Action

The exact mechanism of action of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is not fully understood. However, studies have suggested that Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate exerts its therapeutic effects by targeting various signaling pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR. Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activity of these pathways, thereby reducing the production of pro-inflammatory cytokines, inducing apoptosis, and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to induce apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit the activity of various oncogenic proteins such as c-Myc and cyclin D1, thereby reducing the growth and proliferation of cancer cells. In inflammation, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In autoimmune disorders, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to suppress the activity of T cells and cytokines such as IFN-γ and IL-17, thereby reducing the severity of the disease.

Advantages and Limitations for Lab Experiments

Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has shown promising results in various in vitro and in vivo studies, making it a potential therapeutic candidate. However, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate also has some limitations. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not fully understood. Further studies are needed to determine the optimal dosage and administration route for Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate.

Future Directions

For the study of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate include clinical trials, investigation of its potential therapeutic applications in other diseases, elucidation of its mechanism of action, and development of novel analogs and derivatives.

Synthesis Methods

Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid with thionyl chloride to form 2-methyl-5-chloronaphtho[1,2-b]furan-3-carboxylic acid. This intermediate is then reacted with 2-thiophenesulfonamide in the presence of triethylamine to yield Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. The final product is purified through recrystallization and characterized by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has shown promising results by inhibiting the growth and proliferation of cancer cells through various mechanisms such as inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of oncogenic proteins. In inflammation, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the severity of inflammation. In autoimmune disorders, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to modulate the immune response by suppressing the activity of T cells and cytokines.

properties

Molecular Formula

C21H19NO5S2

Molecular Weight

429.5 g/mol

IUPAC Name

propan-2-yl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C21H19NO5S2/c1-12(2)26-21(23)19-13(3)27-20-15-8-5-4-7-14(15)17(11-16(19)20)22-29(24,25)18-9-6-10-28-18/h4-12,22H,1-3H3

InChI Key

CULMPYASWKMZEN-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OC(C)C

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OC(C)C

Origin of Product

United States

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